3-(4-fluorophenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide
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Description
3-(4-fluorophenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17FN4O2 and its molecular weight is 364.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in this area focuses on developing synthetic methods for pyrazole derivatives and characterizing their chemical structures. For instance, a study by Hafez, Alshammari, and El-Gazzar (2015) detailed the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, demonstrating the versatility of pyrazole compounds in generating a wide range of chemically diverse molecules (Hafez, Alshammari, & El-Gazzar, 2015).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives. The research by Hafez et al. (2015) evaluated synthesized compounds for antibacterial and antifungal activities, finding some to be potent antibacterial agents comparable to norfloxacin and others showing higher antifungal activity than fluconazole. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).
Anticancer Activity
The exploration of anticancer properties is another critical area of research for pyrazole derivatives. A study by Liu et al. (2009) on novel oxazole derivatives, which share a structural similarity with the query compound, demonstrated significant antiproliferative activities against human prostate cancer and epidermoid carcinoma cancer cell lines, showcasing the potential of such compounds in cancer therapy (Liu et al., 2009).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of pyrazole derivatives is essential for their development into therapeutic agents. A study on SB-649868, a novel orexin 1 and 2 receptor antagonist, provided insights into its metabolism and disposition in humans, indicating the complexity of metabolic pathways involved and the importance of such studies in drug development (Renzulli et al., 2011).
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c1-25-18(11-17(24-25)13-2-5-14(21)6-3-13)20(27)23-15-7-4-12-8-9-22-19(26)16(12)10-15/h2-7,10-11H,8-9H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHSVPSTHXJLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCNC4=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.